SHP2 Phosphatase Inhibition: Quantitative Activity Profile in Enzymatic Assay
2-[(1-Naphthylamino)methyl]phenol exhibits measurable inhibition of the SHP2 catalytic domain. In a spectrophotometric assay measuring the conversion of pNPP to p-nitrophenol, the compound demonstrated an IC50 of 181,000 nM [1]. While this represents low potency, it serves as a benchmark for initial screening and a comparator for more optimized naphthylphenylamine derivatives that have been reported to exert more potent CDC25B inhibition [2].
| Evidence Dimension | Inhibition of SHP2 catalytic domain |
|---|---|
| Target Compound Data | IC50 = 181,000 nM |
| Comparator Or Baseline | Naphthylphenylamine derivatives (e.g., from CDC25B inhibition studies) show >10-fold greater potency |
| Quantified Difference | >10-fold lower potency vs. optimized naphthylphenylamine leads |
| Conditions | Inhibition of pNPP to p-nitrophenol conversion after 5 mins by spectrophotometry |
Why This Matters
This data point provides a quantitative baseline for SHP2 activity, allowing researchers to assess whether the unoptimized scaffold can serve as a starting point for medicinal chemistry efforts.
- [1] BindingDB. PrimarySearch_ki for BDBM50348090. DataIC50: 1.81E+5nM. Available at: http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp. View Source
- [2] Cerchia C, et al. Inhibition mechanism of naphthylphenylamine derivatives acting on the CDC25B dual phosphatase and analysis of the molecular processes involved in the high cytotoxicity exerted by one selected derivative in melanoma cells. J Enzyme Inhib Med Chem. 2020;35(1):186-198. View Source
